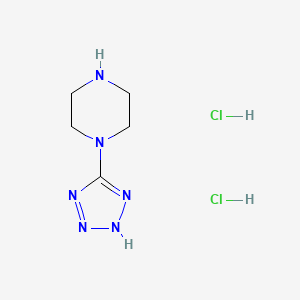

1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms . This compound is a derivative of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, which is a type of energetic material .

Synthesis Analysis

The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives has been achieved from readily available 5-aminotetrazole . The synthesis involves the formation of C–N linked bistetrazolate nitramino compounds . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride has been characterized by IR and NMR spectra and elemental analysis . The nitrogen contents of these energetic bistetrazolate compounds are much higher than those of the commonly used high explosives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride include the formation of C–N linked bistetrazolate nitramino compounds . These compounds have high positive heats of formation .Physical And Chemical Properties Analysis

Tetrazoles, including 1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride, exhibit both electron-donating and electron-withdrawing properties due to their nitrogen-rich conjugated structure . They have high nitrogen contents and high heats of formation, which endow these energetic compounds with prominent detonation performance .Wissenschaftliche Forschungsanwendungen

- Tetrazoles and their derivatives play a crucial role in medicinal chemistry. Researchers have explored their potential as bioisosteres of carboxylic acids due to their similar pKa values . These compounds can be used as building blocks for designing new drugs.

- The synthesis of tetrazole derivatives can be achieved using eco-friendly approaches, such as water as a solvent, moderate conditions, and easy extractions, resulting in good to excellent yields .

- Tetrazoles are essential in click chemistry, a powerful synthetic method for linking molecules together. They participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which find applications in drug discovery, polymer chemistry, and materials science .

- Recent studies have highlighted the use of 1H-1,2,3-triazol-5-yl as a catalyst for organic single-electron reduction reactions . These reactions are valuable in synthetic chemistry and materials science.

- Tetrazoles have found applications in materials science due to their unique electronic properties. They can stabilize negative charges through delocalization, leading to stable metallic compounds and molecular complexes .

- Compounds containing tetrazole moieties exhibit interesting thermal behavior. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG-DTG) have been used to study their thermal properties, including self-accelerating decomposition temperature (T_SADT), thermal ignition temperature (T_TIT), and adiabatic explosion time (t_TIad) .

- Researchers have investigated the biological activity of tetrazole derivatives using molecular docking studies. These compounds can interact with biological targets, making them potential drug candidates .

Medicinal Chemistry and Drug Design

Click Chemistry and Bioconjugation

Organic Single-Electron Redox Catalysts

Materials Science and Supramolecular Chemistry

Thermal Behavior and Safety Assessment

Biological Activity and Molecular Docking

Wirkmechanismus

While the specific mechanism of action for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not mentioned in the search results, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

While specific safety and hazard information for “1-(2H-Tetrazol-5-yl)piperazine;dihydrochloride” is not available in the search results, it’s important to note that tetrazoles are energetic materials and should be handled with care. They have excellent thermal stabilities and acceptable impact and friction sensitivities .

Eigenschaften

IUPAC Name |

1-(2H-tetrazol-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6.2ClH/c1-3-11(4-2-6-1)5-7-9-10-8-5;;/h6H,1-4H2,(H,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAXMYJWMIBFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

![2-[4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)

![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)

![2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2593129.png)

![8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2593130.png)

![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)